molecular formula C6H7N5O B15235353 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one

6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one

Cat. No.: B15235353
M. Wt: 165.15 g/mol
InChI Key: UYOFZZOMAHVPPO-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly oxidizers to ensure high yield and purity. The use of heterogeneous catalysts such as copper oxide-zinc oxide on alumina-titania can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key residues in the active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is unique due to its specific structural features that allow for versatile functionalization and its potent biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

6-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H7N5O/c1-3-9-6-8-2-4(7)5(12)11(6)10-3/h2H,7H2,1H3,(H,8,9,10)

InChI Key

UYOFZZOMAHVPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=O)N2N1)N

Origin of Product

United States

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